molecular formula C21H21N5O3S B2645090 methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate CAS No. 921539-87-9

methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2645090
CAS No.: 921539-87-9
M. Wt: 423.49
InChI Key: YRMLXIBFZVXTRN-UHFFFAOYSA-N
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Description

Methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with notable applications in various scientific fields. Its structure includes a benzoate moiety linked to an acetamido group, further connected to an imidazotriazole ring system bearing a p-tolyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available precursors such as methyl 4-aminobenzoate, p-tolylhydrazine, and appropriate thiol derivatives.

  • Imidazotriazole Formation: : The first critical step involves the cyclization of p-tolylhydrazine with diaminopropane in the presence of a strong acid such as hydrochloric acid. This cyclization forms the imidazotriazole core.

  • Thioacetamido Coupling: : This intermediate is then reacted with thioglycolic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the thioacetamido linkage.

  • Final Coupling: : The product is then coupled with methyl 4-aminobenzoate using a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

For industrial scale, steps are similar but involve continuous flow reactors and optimizations to increase yield and purity. Conditions like temperature, pressure, and reagent concentration are meticulously controlled using automated systems.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : Reduction can be carried out using hydrogen gas and a palladium-on-carbon catalyst, resulting in the reduction of double bonds or other reducible groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can be conducted, particularly at the benzene ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid

  • Reduction: : Hydrogen gas with a palladium catalyst

  • Substitution: : Sodium hydroxide, potassium tert-butoxide

Major Products

These reactions yield products such as hydroxylated derivatives, reduced forms (like amines or alcohols), and substituted benzene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of various complex molecules due to its functional groups and structural complexity.

Biology

In biology, it acts as a ligand in the study of receptor-ligand interactions, providing insights into cellular processes.

Medicine

In medicine, it is explored for its potential as an antineoplastic agent due to its ability to interact with cellular DNA and proteins.

Industry

Industrially, it serves as a precursor in the manufacture of specialized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is primarily related to its ability to bind to molecular targets such as enzymes and receptors. Its triazole ring system and amido linkage allow for hydrogen bonding and hydrophobic interactions, influencing various biological pathways.

Comparison with Similar Compounds

Compared to other compounds like methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate or its derivatives, the presence of the p-tolyl group makes it unique by enhancing its lipophilicity and thus its ability to interact with hydrophobic pockets in biological molecules. Other similar compounds include:

  • Methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate

  • Ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate

These comparisons highlight the subtle differences in molecular interactions and applications due to structural variations.

There you go—a deep dive into a fascinating compound. What other topics are you curious about?

Properties

IUPAC Name

methyl 4-[[2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14-3-9-17(10-4-14)25-11-12-26-20(25)23-24-21(26)30-13-18(27)22-16-7-5-15(6-8-16)19(28)29-2/h3-10H,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMLXIBFZVXTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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